molecular formula C12H20N4 B11797576 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine

Cat. No.: B11797576
M. Wt: 220.31 g/mol
InChI Key: UTSDIMKUCDOSDJ-UHFFFAOYSA-N
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Description

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine is a piperazine-containing pyridine derivative with a propan-1-amine side chain. Piperazine moieties are widely employed in medicinal chemistry due to their ability to modulate pharmacokinetic properties and interact with biological targets, particularly in the central nervous system (CNS) . The pyridine ring provides a rigid aromatic scaffold, while the propan-1-amine chain may enhance solubility and bioavailability.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

1-(6-piperazin-1-ylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C12H20N4/c1-2-11(13)10-3-4-12(15-9-10)16-7-5-14-6-8-16/h3-4,9,11,14H,2,5-8,13H2,1H3

InChI Key

UTSDIMKUCDOSDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCNCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine typically involves multi-step procedures. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a pyridine derivative under controlled conditions. The reaction may require a base such as sodium hydride and a solvent like dimethylformamide to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Piperazine Substitutions

  • Trifluoromethyl Groups (UDO): The trifluoromethyl group in UDO enhances lipophilicity and metabolic stability, contributing to its efficacy against Trypanosoma cruzi .
  • Propyl Substitution (6-(4-Propylpiperazin-1-yl)pyridin-3-amine) : Alkyl chains like propyl may alter receptor binding kinetics or solubility compared to unsubstituted piperazine .

Core Modifications

  • However, discontinuation suggests issues with efficacy or toxicity .
  • Pyrimidine vs. Pyridine () : Pyrimidine-based analogs (e.g., compound 70 in ) show antimalarial activity, highlighting the role of heterocyclic ring systems in target specificity .

Biological Activity

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine, a compound featuring a piperazine moiety attached to a pyridine ring, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic uses.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H22N4
Molecular Weight234.34 g/mol
CAS Number1355232-44-8

Research indicates that 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine acts primarily as a dopamine D3 receptor agonist . It exhibits selective activity towards the D3 receptor, which is implicated in various neurological processes, including mood regulation and neuroprotection.

Receptor Interaction

In functional assays, this compound demonstrated an effective agonistic action at the D3 receptor with an EC50 value of approximately 710 nM . Notably, it showed no significant activity at the D2 receptor, indicating a selective profile that could minimize side effects typically associated with broader dopamine receptor activation .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of D3 receptor agonists in models of neurodegeneration. For instance, in animal models treated with neurotoxins such as MPTP and 6-OHDA, compounds similar to 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine have shown significant protective effects against dopaminergic neuron loss . This suggests potential applications in treating Parkinson's disease and other neurodegenerative disorders.

Antidepressant Activity

The modulation of serotonin and dopamine pathways also positions this compound as a candidate for antidepressant therapies. Its ability to selectively activate D3 receptors may contribute to mood enhancement without the adverse effects linked to non-selective dopamine agonists .

Study 1: Neuroprotection in MPTP Models

A study involving MPTP-induced neurodegeneration demonstrated that administration of D3-selective agonists led to reduced motor deficits and preservation of dopaminergic neurons. The results indicated that compounds like 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-amine could serve as novel therapeutic agents for Parkinson's disease management.

Study 2: Behavioral Studies in Rodents

Behavioral assessments in rodent models revealed that administration of this compound resulted in enhanced exploratory behavior and reduced anxiety-like symptoms, supporting its potential as an anxiolytic agent .

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